2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Allyloxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dimethoxyphenyl Intermediate: This involves the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate.
Cyclization Reaction: The final step involves the cyclization of the two intermediates in the presence of a suitable catalyst to form the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 3-(2-((4-ALLYL-2-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID (3-(2-METHOXY-PHENYL)-ALLYLIDENE)-HYDRAZIDE
Uniqueness
2-[4-(Allyloxy)phenyl]-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H26N2O4/c1-4-15-32-20-12-9-18(10-13-20)22-17-23-21-7-5-6-8-24(21)33-27(29(23)28-22)19-11-14-25(30-2)26(16-19)31-3/h4-14,16,23,27H,1,15,17H2,2-3H3 |
InChI Key |
FJEKASOJDJPVBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
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